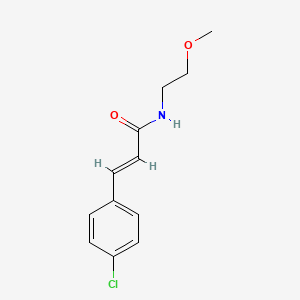![molecular formula C15H13BrN2O5 B5148603 5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)
5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of 5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have an inhibitory effect on the migration and invasion of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions that could be pursued in the research of 5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Another direction could be the investigation of its potential applications in other fields, such as materials science or environmental science. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic effects.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research applications. Its potential anti-cancer properties and low toxicity profile make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify potential targets for its therapeutic effects.
合成法
The synthesis of 5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a catalyst such as triethylamine to yield the final product.
科学的研究の応用
5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been found to possess potential anti-cancer properties. This compound has also been used in the field of organic chemistry as a starting material for the synthesis of other compounds.
特性
IUPAC Name |
5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c1-3-4-23-12-10(16)6-8(7-11(12)22-2)5-9-13(19)17-15(21)18-14(9)20/h3,5-7H,1,4H2,2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNOCXMZPVJOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5148534.png)


![ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5148551.png)

![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5148562.png)
![3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5148580.png)
![2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5148585.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148600.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)
